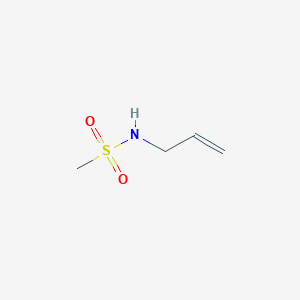

N-Allylmethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

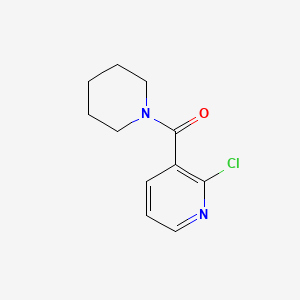

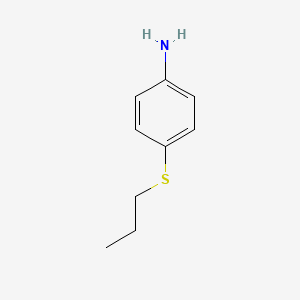

N-Allylmethanesulfonamide and related compounds are of significant interest in the field of organic synthesis due to their versatility and reactivity. These compounds serve as precursors and intermediates in the synthesis of various biologically active molecules and have been utilized in a range of synthetic transformations.

Synthesis Analysis

The synthesis of N-allyl sulfonamide derivatives has been achieved through several methods. One approach involves the activation of N-acylsulfonamide linkers by a pi-allyl palladium complex, which is a mild and neutral condition that facilitates the efficient synthesis of thioesters . Another method includes the catalytic enantioselective synthesis of N-C axially chiral sulfonamides using a chiral palladium catalyst, which yields optically active N-allylated sulfonamide derivatives . Additionally, a general protocol for Lewis acid-catalyzed N-allylation of electron-poor N-heterocyclic amides and sulfonamide via an amide-aldehyde-alkene condensation reaction has been described, which is capable of preparing various allylamine skeletons .

Molecular Structure Analysis

The molecular structure of N-allyl sulfonamides is characterized by the presence of an allyl group attached to the nitrogen atom of the sulfonamide moiety. This structural feature imparts axial chirality in certain cases, as seen in the synthesis of N-C axially chiral sulfonamides . The molecular structure is also amenable to further functionalization, as demonstrated by the synthesis of N-allyl-N-aryl sulfonamides through palladium-catalyzed intramolecular allylic amidation .

Chemical Reactions Analysis

N-Allyl sulfonamides undergo a variety of chemical reactions. For instance, they can participate in palladium-catalyzed intramolecular allylic amidation reactions to yield functionalized N-allyl-N-aryl sulfonamides . They can also be used as synthetic precursors to amidines and vinylogous amidines, with an unexpected N-to-C 1,3-sulfonyl shift observed in nitrile synthesis . Furthermore, N-allyl sulfonamides can be synthesized from N-sulfonylimidates via a Pd-catalyzed [3,3]-sigmatropic rearrangement .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-allyl sulfonamides are influenced by their molecular structure. For example, the presence of the allyl group can affect the acidity of the NH proton, as seen in the synthesis of N-(allyl)trifluoromethanesulfonamide, which is described as a strong NH acid . The solvent used in the reaction can also influence the outcome, as demonstrated by the selective synthesis of sulfonamides and β-arylsulfonyl enamines via I2/TBHP mediated C-N and C-H bond cleavage of tertiary amines .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

Ring-Closing Metathesis

N-Allylmethanesulfonamide derivatives have been used in the synthesis of cyclic peptidosulfonamides. These compounds were obtained through ring-closing metathesis, demonstrating the potential of N-Allylmethanesulfonamide in creating complex cyclic structures (Brouwer & Liskamp, 2004).

Bromination and Dehydrobromination

Research has explored the reaction of N-Allylmethanesulfonamide derivatives with bromine, leading to the formation of various brominated compounds. This process highlights the versatility of N-Allylmethanesulfonamide in synthetic chemistry (Shainyan, Danilevich, & Ushakov, 2016).

Palladium-Catalyzed Reactions

The utilization of N-Allylmethanesulfonamide in palladium-catalyzed intramolecular allylic amidation has been shown, offering a method for the preparation of functionalized N-allyl-N-aryl sulfonamides. This indicates its role in facilitating complex organic transformations (Liu et al., 2021).

Chemometric Analysis in Hydrolysis Studies

N-Allylmethanesulfonamide derivatives have been used in the study of hydrolysis reactions under varying conditions, utilizing chemometric methods for analyzing chemical data. This research emphasizes its utility in understanding chemical reaction dynamics (Bezemer & Rutan, 2001).

Linker Activation in Organic Synthesis

N-Allylmethanesulfonamide is involved in the activation of N-acylsulfonamide linkers, a key step in solid-phase organic synthesis. This application highlights its importance in the preparation of complex organic molecules (He, Wilkins, & Kiessling, 2006).

Safety And Hazards

N-Allylmethanesulfonamide is classified as a skin irritant (Category 2) and an eye irritant (Category 2A) . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Eigenschaften

IUPAC Name |

N-prop-2-enylmethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-3-4-5-8(2,6)7/h3,5H,1,4H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYVZEADQWCCODY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405460 |

Source

|

| Record name | N-Allylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Allylmethanesulfonamide | |

CAS RN |

59639-96-2 |

Source

|

| Record name | N-Allylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetic acid, [2-(dioctylamino)-2-oxoethoxy]-](/img/structure/B1275057.png)

![5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B1275075.png)

![3-Azabicyclo[3.1.0]hexan-6-amine](/img/structure/B1275089.png)